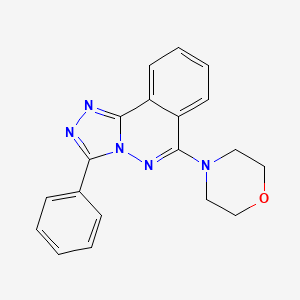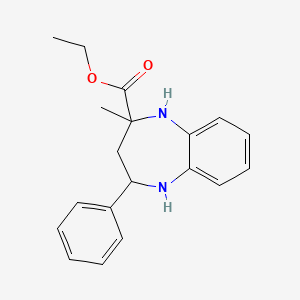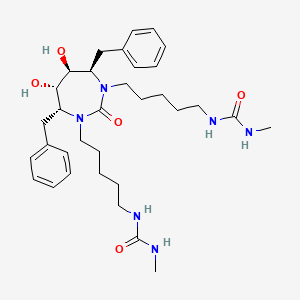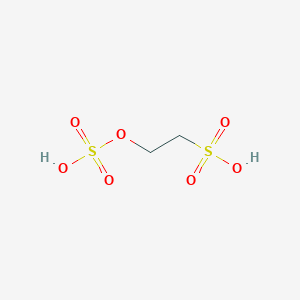
17alpha-Acetoxy-4-chloro Progesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/TU5010280 is a compound studied and documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of the NIOSH Manual of Analytical Methods, which includes a collection of sampling and analytical methods for workplace exposure monitoring . The compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
The preparation methods for NIOSH/TU5010280 involve specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of reagents and catalysts under controlled conditions. Industrial production methods may include large-scale synthesis using automated equipment to ensure consistency and purity .
Analyse Des Réactions Chimiques
NIOSH/TU5010280 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
NIOSH/TU5010280 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods. In biology, it is used to study the effects of exposure to certain chemicals. In medicine, it may be used in the development of new drugs or therapies. In industry, it is used to monitor and control exposure to hazardous substances .
Mécanisme D'action
The mechanism of action of NIOSH/TU5010280 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
NIOSH/TU5010280 can be compared with other similar compounds, such as volatile organic compounds and other hazardous substances. Similar compounds include those listed in the NIOSH Manual of Analytical Methods, such as benzene, toluene, and xylene. NIOSH/TU5010280 is unique due to its specific chemical structure and properties, which make it suitable for certain applications .
Propriétés
Formule moléculaire |
C23H31ClO4 |
|---|---|
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-4-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)12-8-17-15-5-6-18-20(24)19(27)9-10-21(18,3)16(15)7-11-22(17,23)4/h15-17H,5-12H2,1-4H3/t15-,16+,17+,21-,22+,23+/m1/s1 |
Clé InChI |
CHACRTKUZYSHPB-BESJYZOMSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C)OC(=O)C |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



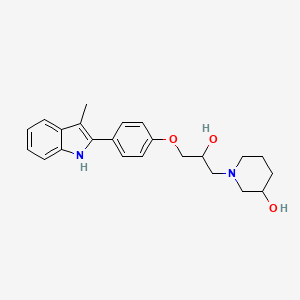
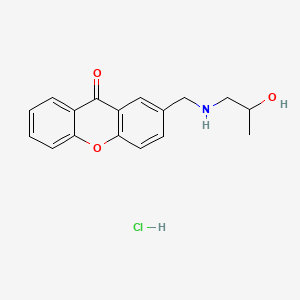

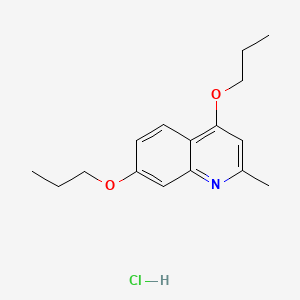
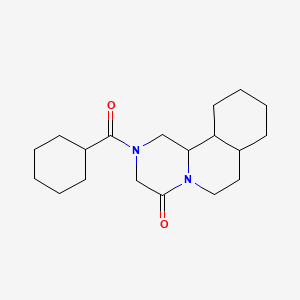
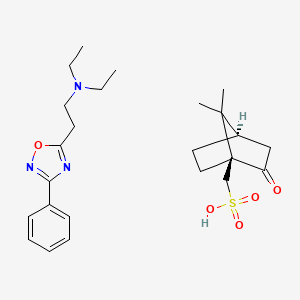
![9-(2,4-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12736736.png)
